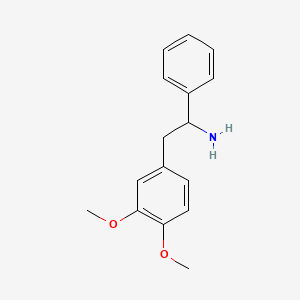

2-(3,4-二甲氧基苯基)-1-苯基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-(3,4-dimethoxyphenyl)ethanamine in xylene at high temperature . The reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane at room temperature for 3 hours gives an amide .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .

Physical And Chemical Properties Analysis

The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 195.26 . It has a boiling point of 100 °C at 0.1 mmHg . It has a specific gravity of 1.06 at 20/20 and a refractive index of 1.53 .

科学研究应用

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine . The crystal structure of this compound was analyzed, providing valuable insights into its molecular structure .

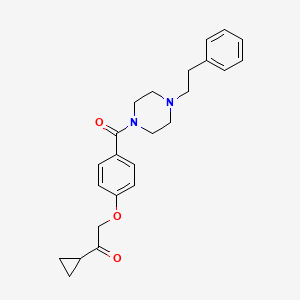

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of potential bioactive compounds. For example, it was used in the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This compound has shown potential biological effects due to its structural characteristics that make it easier to bind with target molecules .

Intermediate in Chemical Synthesis

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is often used as an intermediate in the synthesis of other chemical compounds. For example, it has been used in the preparation of the muscle relaxant papaverin .

Synthesis of Diterpene

The compound has also been used in the preparation of modified diterpene nimbidiol . Diterpenes are a class of chemical compounds composed of four isoprene units and have various biological activities.

Preparation of Benzimidazole Derivatives

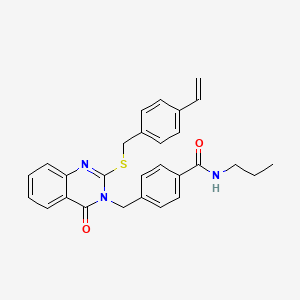

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine has been used in the synthesis of benzimidazole derivatives. For instance, it was used in the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde . Benzimidazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Green Chemistry Applications

The compound has been used in the development of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . This includes the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst .

安全和危害

作用机制

Target of Action

It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it might interact with dopamine receptors in the nervous system.

Result of Action

It has been suggested that it may have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLIDMRTCKHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)

![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)

![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)

![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)

![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)

![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)

![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)

![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)